molecular formula C17H20F3N3O5 B6430315 methyl 5-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)furan-2-carboxylate CAS No. 2097930-76-0

methyl 5-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)furan-2-carboxylate

Cat. No.: B6430315
CAS No.: 2097930-76-0
M. Wt: 403.4 g/mol
InChI Key: GGNMVZUVPWHXIB-UHFFFAOYSA-N
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Description

Methyl 5-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)furan-2-carboxylate is a multifunctional organic molecule featuring:

  • A furan-2-carboxylate ester core.
  • A piperidine ring substituted at the 4-position with a 2,4-dioxoimidazolidine moiety.
  • A 2,2,2-trifluoroethyl group on the imidazolidinone ring.

Properties

IUPAC Name

methyl 5-[[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O5/c1-27-15(25)13-3-2-12(28-13)8-21-6-4-11(5-7-21)22-9-14(24)23(16(22)26)10-17(18,19)20/h2-3,11H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNMVZUVPWHXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Homologs with Imidazolidinone/Piperidine Motifs

Compound Name Key Structural Features Biological Activity Distinctive Differences
4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide Piperidine linked to imidazolidinone and oxane-carboxamide Not explicitly reported; analogs show kinase inhibition Replaces furan ester with oxane-carboxamide, altering solubility and target affinity .
1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine Piperidine with imidazole-carbonyl and trifluoromethyl Potential CNS activity Lacks imidazolidinone and furan; trifluoromethyl instead of trifluoroethyl .
Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate Imidazole with trifluoromethyl and ester groups Enhanced reactivity in medicinal chemistry Simpler structure; lacks piperidine and imidazolidinone .

Furan-Containing Analogs

Compound Name Key Structural Features Biological Activity Distinctive Differences
Methyl 5-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]indol-1-yl]methyl]furan-2-carboxylate Furan linked to benzimidazole-indole hybrid Versatile in medicinal chemistry (e.g., kinase inhibition) Replaces piperidine/imidazolidinone with benzimidazole-indole, altering electronic properties .
Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone Furan-piperazine-imidazole hybrid Antimicrobial and anxiolytic potential Piperazine instead of piperidine; lacks imidazolidinone .

Trifluoroethyl/Trifluoromethyl Derivatives

Compound Name Key Structural Features Biological Activity Distinctive Differences
Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate Imidazole with trifluoromethylphenyl group Antiviral activity No piperidine or imidazolidinone; simpler substitution pattern .
Ethyl 2-(3-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate Fluorophenyl-substituted imidazole Antifungal activity Fluorine instead of trifluoromethyl; reduced lipophilicity .

Key Research Findings

  • Role of Trifluoroethyl Group: The 2,2,2-trifluoroethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., methyl 5-methyl-1H-imidazole-4-carboxylate) .
  • Piperidine-Imidazolidinone Synergy: Piperidine-linked imidazolidinones (as in the target compound) exhibit stronger binding to enzymes like kinases or proteases compared to simpler imidazole derivatives (e.g., ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate) .
  • Furan Ester vs. Carboxamide : The furan-2-carboxylate ester in the target compound improves solubility in polar solvents relative to carboxamide analogs (e.g., 4-[2,4-dioxo-3-(trifluoroethyl)imidazolidin-1-yl]-N-oxan-4-ylpiperidine-1-carboxamide) .

Unique Advantages of the Target Compound

The integration of furan-2-carboxylate, piperidine, and trifluoroethyl-imidazolidinone creates a synergistic profile:

Enhanced Bioavailability : The trifluoroethyl group increases membrane permeability, while the furan ester balances hydrophilicity .

Diverse Target Engagement: The imidazolidinone and piperidine moieties enable interactions with enzymes and receptors (e.g., kinases, GPCRs) .

Structural Uniqueness: No directly analogous compounds in existing literature combine these three motifs, positioning it as a novel candidate for drug discovery .

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